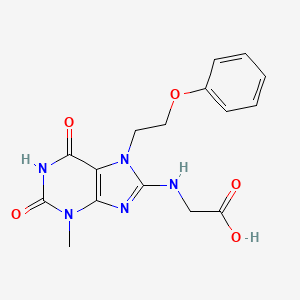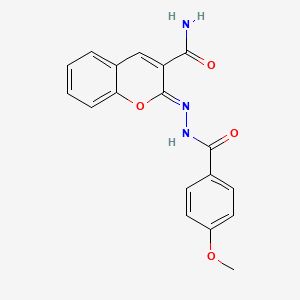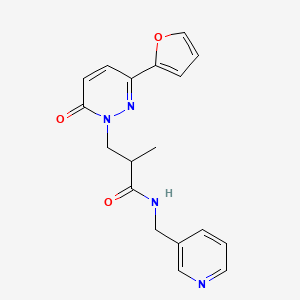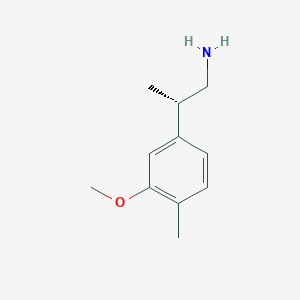
2-((3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives is well-documented in the literature. For instance, a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides were synthesized by coupling the corresponding phenoxyacetic acid with amino acid methyl esters or dipeptides using DCC as a coupling agent and TEA as a base . This method could potentially be adapted for the synthesis of the compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives is characterized by the presence of a phenoxy group attached to an acetic acid moiety. The crystal structure of (2-methylphenoxy)acetic acid reveals dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules . Such hydrogen bonding patterns are crucial for the stability and conformation of these compounds and could be relevant for the compound of interest as well.
Chemical Reactions Analysis
Phenoxyacetic acid derivatives can participate in various chemical reactions, including esterification and complexation with metals. For example, the crystal structures of different metal complexes of phenoxyacetic acid derivatives have been determined, showing diverse coordination geometries and bonding interactions . These reactions are important for understanding the reactivity and potential applications of the compound of interest in forming complexes or derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. Gas chromatographic methods have been developed for the determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol, using synthesized standards such as 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid . These methods rely on the unique retention times and mass spectrometric properties of the compounds, which are also relevant for the analysis of the compound of interest.
Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
Compounds with structural similarities to the queried chemical have been investigated for their ability to modify the oxygen affinity of human hemoglobin, suggesting their potential application in clinical or biological areas needing oxygen supply modulation, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives, have demonstrated significant allosteric effects on hemoglobin, offering insights into designing new therapeutic agents (Randad et al., 1991).
Conformational Analysis of Phenoxyacetic Acid Derivatives
Research on phenoxyacetic acid derivatives, including structural studies using single-crystal X-ray diffraction, has provided valuable information on the conformations of these molecules in both their free and adduct forms. This knowledge contributes to understanding the molecular interactions and stability of compounds with similar structures, potentially guiding the synthesis of new materials with tailored properties (Lynch et al., 2003).
Synthesis and Characterization of Organometallic Complexes
The study of triorganotin(IV) derivatives of compounds structurally related to the queried chemical has expanded the understanding of organometallic chemistry, particularly in the synthesis and structural characterization of metal complexes. These complexes have shown potential for applications in catalysis and material science due to their unique structural properties (Baul et al., 2002).
Green Chemistry and Drug Discovery
Investigations into environmentally friendly synthesis methods for compounds structurally analogous to the queried chemical emphasize the importance of sustainable approaches in drug design and discovery. This research direction aligns with the growing demand for greener pharmaceutical manufacturing processes, highlighting the potential for the development of new analgesic and antipyretic agents using green chemistry principles (Reddy et al., 2014).
Eigenschaften
IUPAC Name |
2-[[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-20-13-12(14(24)19-16(20)25)21(15(18-13)17-9-11(22)23)7-8-26-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADDZLYKHZDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC(=O)O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)


![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2500348.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)

